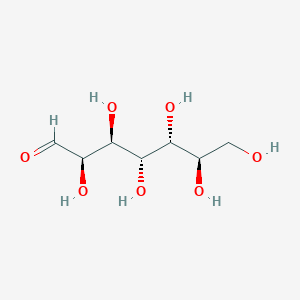

d-Glycero-d-galacto-heptose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

d-Glycero-d-galacto-heptose is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly reactive molecule. It is a derivative of heptose, a seven-carbon sugar, and is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of d-Glycero-d-galacto-heptose can be achieved through several methods. One common approach involves the oxidation of heptitol, a seven-carbon sugar alcohol, using mild oxidizing agents such as pyridinium chlorochromate or sodium periodate. The reaction is typically carried out in an aqueous medium at room temperature, ensuring the selective oxidation of the primary alcohol group to an aldehyde while preserving the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound from renewable resources such as glucose or other carbohydrates. The fermentation process is followed by purification steps, including filtration, crystallization, and chromatography, to obtain the pure compound.

化学反应分析

Types of Reactions

d-Glycero-d-galacto-heptose undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.

Reduction: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.

Substitution: Various esters or ethers depending on the substituent introduced.

科学研究应用

Biosynthesis and Metabolic Pathways

The biosynthesis of d-glycero-d-galacto-heptose is integral to the formation of complex carbohydrates in various organisms, especially in the capsular polysaccharides of bacteria such as Campylobacter jejuni. Research indicates that all heptose variations are derived from GDP-d-glycero-α-d-manno-heptose through a series of enzymatic modifications. These modifications involve multiple enzymes, including C4-dehydrogenases and epimerases, which facilitate the production of novel GDP-activated heptoses .

Table 1: Key Enzymes Involved in Heptose Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| Cj1424 (GmhA) | Isomerization of d-sedoheptulose-7-phosphate | C. jejuni NCTC 11168 |

| Cj1425 (HddA) | Phosphorylation at C1 | C. jejuni NCTC 11168 |

| C4-reductases | Reduction of C4 | Various C. jejuni serotypes |

The successful synthesis of GDP-d-glycero-α-d-manno-heptose has been demonstrated using enzymes isolated from C. jejuni, which is crucial for further characterization of carbohydrate-modifying enzymes .

Structural Studies and Antigenicity

This compound is a significant component in the structural polysaccharides produced by certain bacteria, such as Eubacterium saburreum. The polysaccharide composed of this compound residues exhibits antigenic properties, making it relevant for vaccine development and immunological studies . Understanding the structural features of these polysaccharides can lead to advancements in vaccine design against pathogenic bacteria.

Research Applications in Plant Metabolism

Research has also identified this compound's role in plant metabolism, particularly concerning its presence in various plant species. Studies suggest that this sugar may participate in alternative metabolic pathways, such as the modified Calvin–Benson–Bassham pathway, which could enhance our understanding of carbohydrate metabolism in plants .

The applications of this compound continue to expand as researchers explore its potential in synthetic biology and pharmaceutical development. For instance, ongoing studies are investigating its use as a building block for novel glycoproteins and polysaccharides with specific biological activities.

Case Study: Vaccine Development

A notable case study involves the exploration of polysaccharides containing this compound for vaccine formulation against bacterial pathogens. The immunogenic properties observed in animal models suggest that these polysaccharides could serve as effective vaccine candidates, warranting further clinical evaluation.

作用机制

The mechanism of action of d-Glycero-d-galacto-heptose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. Additionally, its aldehyde group can react with nucleophiles, leading to the formation of Schiff bases or other adducts that can alter cellular processes.

相似化合物的比较

Similar Compounds

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A six-carbon analog with similar reactivity but fewer hydroxyl groups.

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid: The oxidized form of d-Glycero-d-galacto-heptose.

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of six hydroxyl groups and one aldehyde group, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

属性

分子式 |

C7H14O7 |

|---|---|

分子量 |

210.18 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |

InChI 键 |

YPZMPEPLWKRVLD-CQOGJGKDSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

同义词 |

glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。